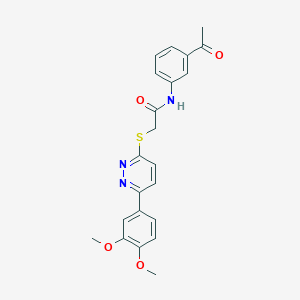

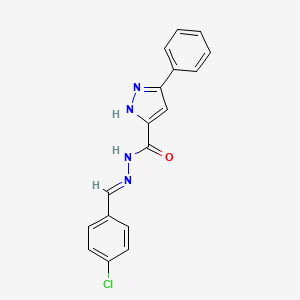

N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the use of amino acids to introduce different substituents, as seen in the synthesis of kappa-opioid agonists . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring specific precursors in dry dichloromethane, followed by recrystallization to purify the product . These methods could potentially be adapted for the synthesis of "N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide."

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations . These studies provide information on the geometrical parameters, stability arising from hyper-conjugative interactions, and intramolecular hydrogen bonding, which are crucial for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The papers discuss the reactions of acetamide derivatives, such as the preparation of functionalized 3-(substituted amino)thieno[2,3-b]pyridines . These reactions often involve the introduction of various functional groups that can significantly alter the biological activity of the compounds. Understanding these reactions is essential for predicting the reactivity of "N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their crystalline structure, intermolecular hydrogen bonding, and molecular electrostatic potential, have been characterized . These properties are influenced by the molecular structure and can affect the compound's solubility, stability, and interaction with biological targets. The analysis of these properties is vital for the development of the compound as a potential drug candidate.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry Applications

Development of N-Acylation Reagents

Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents, such as N-acetyl-N-(2-trifluoromethylphenyl)acetamide, showcasing the importance of structure-reactivity relationships in synthesizing compounds with enhanced chemoselectivity (Kondo & Murakami, 2001). This research area is crucial for the modification of pharmaceuticals and the development of novel therapeutic agents, illustrating the potential applications of compounds with acylated functionalities.

Synthesis of Pyridazine and Pyridazinone Analogues

Compounds with pyridazine functionalities, like the one in the query, are synthesized for their biological activities, especially related to the cardiovascular system. The synthesis often involves the addition of hydrazine derivatives to disubstituted carbon chains, highlighting the versatility of pyridazine compounds in medicinal chemistry (Jakhmola et al., 2016).

Biological Effects and Research Applications

Antioxidant and Anti-inflammatory Properties

The research on N-acetylcysteine (NAC) underscores its antioxidant and anti-inflammatory properties, which are relevant to the structural analogues of the compound . NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways presents a potential research area for similar compounds (Dean et al., 2011). These properties could be explored in the context of neurodegenerative diseases and psychiatric disorders, offering insights into therapeutic applications beyond traditional uses.

Molecular Mechanisms in Metabolic Disorders

Studies on NAC also reveal its potential mechanisms of action against insulin resistance and type-2 diabetes development, focusing on its antioxidative, anti-inflammatory, and anti-apoptotic properties. This suggests that compounds with similar chemical structures could be investigated for their effects on metabolic pathways, insulin sensitivity, and the prevention of type-2 diabetes (Lasram et al., 2015).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-14(26)15-5-4-6-17(11-15)23-21(27)13-30-22-10-8-18(24-25-22)16-7-9-19(28-2)20(12-16)29-3/h4-12H,13H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDOYCHVLDOHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2525967.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2525970.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2525971.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525972.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)

![2-Indol-1-yl-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2525976.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2525977.png)

![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2525984.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)